5-(5-Bromopyridin-3-YL)oxazole
Overview
Description
5-(5-Bromopyridin-3-YL)oxazole is a heterocyclic organic compound composed of two fused rings: a pyridine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-YL)oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The process can be carried out under flow conditions, which allows for the rapid and efficient preparation of the compound. The reaction is stereospecific and occurs at room temperature, with inversion of stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow synthesis and other scalable synthetic techniques can potentially be adapted for large-scale production. The van Leusen oxazole synthesis, which involves the use of tosylmethylisocyanides (TosMICs) under basic conditions, is another method that can be employed for the industrial synthesis of oxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-3-YL)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as manganese dioxide (MnO2) are commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Nucleophilic substitution reactions often involve the use of bases and nucleophiles to replace the bromine atom in the pyridine ring.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-(5-Bromopyridin-3-YL)oxazole has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of new chemical entities and is used in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its therapeutic potential in various medical applications, such as drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyridin-3-YL)oxazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the oxazole ring .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
5-(5-Bromopyridin-3-YL)oxazole is unique due to the presence of both a bromopyridine and an oxazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGMFLJMMTYKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306489 | |
Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256819-32-5 | |
Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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